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molecular formula C13H25NO B039424 N,N,N-Trimethyladamantan-1-aminium hydroxide CAS No. 53075-09-5

N,N,N-Trimethyladamantan-1-aminium hydroxide

Cat. No. B039424
M. Wt: 211.34 g/mol
InChI Key: GNUJKXOGRSTACR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365490B2

Procedure details

The method of the invention comprises reacting 1-adamantyldimethylamine with dimethyl carbonate to produce 1-adamantyltrimethylammonium methylcarbonate. The 1-adamantyltrimethylammonium methylcarbonate is then reacted with calcium hydroxide or magnesium hydroxide in the presence of water to produce 1-adamantyltrimethylammonium hydroxide
Name
1-adamantyltrimethylammonium methylcarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2]C(=O)[O-].[C:6]12([N+:16]([CH3:19])([CH3:18])[CH3:17])[CH2:15][CH:10]3[CH2:11][CH:12]([CH2:14][CH:8]([CH2:9]3)[CH2:7]1)[CH2:13]2.[OH-].[Ca+2].[OH-].[OH-].[Mg+2].[OH-]>O>[OH-:2].[C:6]12([N+:16]([CH3:19])([CH3:18])[CH3:17])[CH2:13][CH:12]3[CH2:11][CH:10]([CH2:9][CH:8]([CH2:14]3)[CH2:7]1)[CH2:15]2 |f:0.1,2.3.4,5.6.7,9.10|

Inputs

Step One
Name
1-adamantyltrimethylammonium methylcarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC([O-])=O.C12(CC3CC(CC(C1)C3)C2)[N+](C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[OH-].C12(CC3CC(CC(C1)C3)C2)[N+](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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